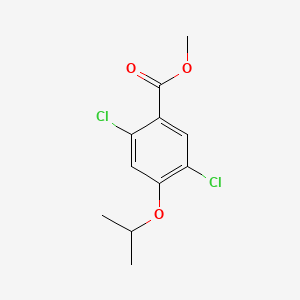
Methyl 2,5-dichloro-4-isopropoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-dichloro-4-isopropoxybenzoate is a chemical compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.11 g/mol . It is an aromatic ester that contains both chlorine and isopropoxy functional groups, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,5-dichloro-4-isopropoxybenzoate can be synthesized through the esterification of 2,5-dichloro-4-isopropoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5-dichloro-4-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Catalysts: Strong acids like sulfuric acid or bases like sodium hydroxide are commonly used in hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The hydrolysis of the ester group yields 2,5-dichloro-4-isopropoxybenzoic acid and methanol.
Applications De Recherche Scientifique
Methyl 2,5-dichloro-4-isopropoxybenzoate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of methyl 2,5-dichloro-4-isopropoxybenzoate involves its interaction with various molecular targets, depending on the specific application. For example, in hydrolysis reactions, the ester group is cleaved by nucleophilic attack, leading to the formation of the corresponding carboxylic acid and alcohol . The pathways involved in these reactions are typically catalyzed by acids or bases, which facilitate the nucleophilic attack and subsequent cleavage of the ester bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-dichlorobenzoate: Another halogenated aromatic ester with similar chemical properties.
Methyl 2,5-dichlorobenzoate: Lacks the isopropoxy group, making it less versatile in certain chemical reactions.
Uniqueness
Methyl 2,5-dichloro-4-isopropoxybenzoate is unique due to the presence of both chlorine and isopropoxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C11H12Cl2O3 |
|---|---|
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
methyl 2,5-dichloro-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,1-3H3 |
Clé InChI |
LORJQUMITBQGBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


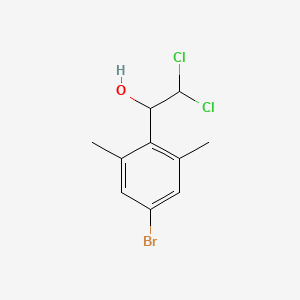
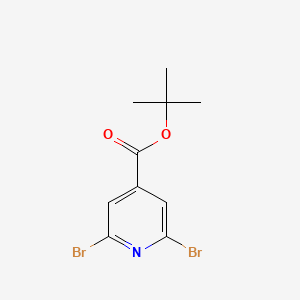
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)

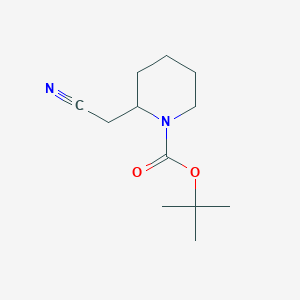

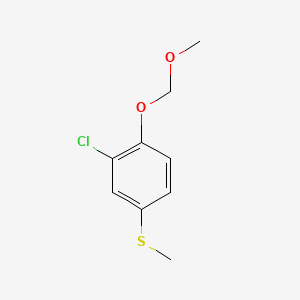
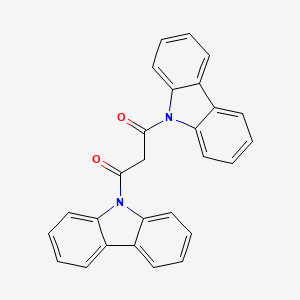



![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)
